molecular formula C16H14F2N3O4S- B1258910 Pantoprazole(1-)

Pantoprazole(1-)

Cat. No.: B1258910
M. Wt: 382.4 g/mol
InChI Key: HEYBXKVTQOEUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantoprazole(1-) is a key anionic species of Pantoprazole, a prominent proton-pump inhibitor (PPI) used in therapeutic applications to suppress gastric acid secretion . Researchers utilize this compound to investigate the precise mechanism of action of PPIs, which involves the irreversible inhibition of the H+/K+ ATPase enzyme (the proton pump) in the parietal cells of the stomach . This inhibition is the final step in gastric acid production, and studying Pantoprazole(1-) provides valuable insights into the covalent binding to cysteine residues of the pump, leading to prolonged antisecretory effects . The stability of the Pantoprazole molecule, particularly at near-neutral pH, contributes to its highly selective action, making it a precise tool for pharmacological studies . Beyond its primary use in exploring acid-related pathophysiology, this compound is also relevant in metabolic studies, as Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system, including CYP2C19 and CYP3A4 enzymes . Investigations into drug interactions, long-term effects on nutrient absorption (such as vitamin B12 and magnesium), and bone health also utilize this and related compounds . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYBXKVTQOEUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N3O4S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Derivatization of Pantoprazole

Synthetic Pathways to Pantoprazole (B1678409)

The most common and industrially significant synthetic route to pantoprazole involves a two-step process: the condensation of a substituted benzimidazole (B57391) with a pyridine (B92270) derivative, followed by the oxidation of the resulting thioether intermediate.

The primary pathway commences with the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. nih.govnih.gov This reaction, typically carried out in the presence of a base such as sodium hydroxide (B78521) in a suitable solvent like ethanol (B145695) or isopropanol, yields the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, also known as pantoprazole sulfide (B99878). nih.govnih.gov

The subsequent and critical step is the oxidation of the pantoprazole sulfide to the corresponding sulfoxide (B87167), which is pantoprazole. nih.govnih.gov A variety of oxidizing agents can be employed for this transformation. Initially, meta-chloroperoxybenzoic acid (m-CPBA) was used. nih.gov However, due to concerns about cost and the formation of byproducts, other oxidizing agents have been explored and implemented in industrial processes. Sodium hypochlorite (B82951) (NaOCl) is a widely used and cost-effective alternative. nih.govnih.gov Other reagents that have been utilized include hydrogen peroxide in the presence of metal oxide catalysts, peracids, and N-bromosuccinamide. nih.gov The choice of oxidizing agent and reaction conditions is crucial to minimize the over-oxidation to the corresponding sulfone, an impurity that is difficult to remove. nih.govrjpbcs.com

More environmentally benign approaches have been developed, carrying out both the condensation and oxidation steps in water, which avoids the use of organic solvents and simplifies the isolation of intermediates. researchgate.net

Precursor Chemistry and Intermediate Reaction Mechanisms

The synthesis of pantoprazole relies on the availability of its key precursors: 5-(difluoromethoxy)-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Synthesis of 5-(difluoromethoxy)-2-mercaptobenzimidazole: One reported synthesis of this precursor starts from 4-hydroxy acetanilide. The process involves the reaction with difluoromethylene chloride to introduce the difluoromethoxy group, followed by nitration, hydrolysis of the acetamide (B32628) group, reduction of the nitro group to an amine, and finally cyclization with carbon disulfide to form the mercaptobenzimidazole ring.

Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride: This precursor can be synthesized from different starting materials. One common route begins with 2-methyl-3-hydroxypyridine, which undergoes a series of reactions including methylation, nitration, and methoxylation. Another approach utilizes maltol (B134687) as a starting material, which is converted to the desired product through steps such as methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, and a final chlorination. A more direct method involves the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride.

Intermediate Reaction Mechanisms: The condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride proceeds via a nucleophilic substitution reaction . The mercaptobenzimidazole, in the presence of a base, forms a thiolate anion which acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring and displacing the chloride ion to form the thioether linkage. ajpamc.com

The oxidation of the pantoprazole sulfide to the sulfoxide is a more complex step. While various mechanisms can be at play depending on the oxidant, a free-radical cation mechanism has been proposed, particularly when using reagents like sodium hypochlorite in aqueous media. nih.govresearchgate.netsemanticscholar.org This mechanism is suggested to be influenced by the pH of the reaction medium. nih.gov The difluoromethoxy group on the benzimidazole ring is believed to play a role in stabilizing potential radical intermediates. nih.gov

Design and Synthesis of Pantoprazole Analogues and Derivatives

The core structure of pantoprazole has been modified to create various analogues and derivatives, often to study structure-activity relationships or to serve as reference standards for impurities. Common modifications involve the oxidation state of the sulfur atom and substitutions on the benzimidazole or pyridine rings.

Pantoprazole Sulfone and N-Oxide: Two common analogues are the pantoprazole sulfone and the pantoprazole N-oxide. The pantoprazole sulfone is an over-oxidation product formed during the synthesis of pantoprazole, where the sulfinyl group is further oxidized to a sulfonyl group. nih.govrjpbcs.comresearchgate.net Its synthesis can be achieved by using stronger oxidizing conditions or an excess of the oxidizing agent. google.com The pantoprazole N-oxide is another oxidation byproduct where the nitrogen atom of the pyridine ring is oxidized. nih.govrjpbcs.comresearchgate.net Specific synthetic methods have been developed for the targeted preparation of these compounds to be used as analytical standards. researchgate.netgoogle.com For instance, pantoprazole N-oxide can be prepared by oxidizing 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride to its N-oxide before condensation with 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

Prodrugs: The concept of prodrugs, which are inactive compounds converted to the active drug in the body, is relevant to pantoprazole itself, as it requires activation in the acidic environment of the stomach's parietal cells. wikipedia.org Research into novel prodrugs of proton pump inhibitors aims to improve properties such as stability and bioavailability. google.comchemrxiv.org

A summary of key synthetic reactions for pantoprazole and its analogues is presented below:

Table 1: Synthetic Reactions of Pantoprazole and its Analogues
ReactionReactantsProductKey Reagents/Conditions
Condensation5-(difluoromethoxy)-2-mercaptobenzimidazole + 2-chloromethyl-3,4-dimethoxypyridine hydrochloridePantoprazole sulfideNaOH, Ethanol/Isopropanol
OxidationPantoprazole sulfidePantoprazolem-CPBA, NaOCl, H₂O₂/metal oxide
Over-oxidationPantoprazole sulfidePantoprazole sulfoneExcess oxidizing agent
N-Oxidation2-chloromethyl-3,4-dimethoxy pyridine hydrochloride2-chloromethyl-3,4-dimethoxy pyridine N-oxideOxidizing agent (e.g., m-CPBA)

Stereochemical Considerations in Pantoprazole Synthesis

Pantoprazole possesses a stereogenic center at the sulfur atom of the sulfoxide group, meaning it exists as a pair of enantiomers: (S)-pantoprazole and (R)-pantoprazole. The commercially available drug is typically a racemate, a 1:1 mixture of the two enantiomers. However, there has been significant research into the stereoselective synthesis of the individual enantiomers, particularly the (S)-enantiomer, which is also marketed as a separate drug (esomeprazole is the (S)-enantiomer of omeprazole (B731), a related compound).

The primary strategy for the stereoselective synthesis of (S)-pantoprazole is the asymmetric oxidation of the prochiral pantoprazole sulfide. This is achieved using a chiral catalyst that directs the oxidation to preferentially form one enantiomer over the other.

Chiral Metal Complexes: A prominent approach involves the use of chiral titanium complexes. hanspub.orgresearchgate.netgoogle.comscispace.com The Kagan-Sharpless reagent, a complex of titanium isopropoxide, diethyl tartrate (DET), and water, has been adapted for this purpose. hanspub.org By using a specific enantiomer of DET (e.g., (S,S)-DET) and often in the presence of a base, the oxidation of the sulfide can be directed to produce (S)-pantoprazole with high enantiomeric excess (ee). hanspub.org Chiral zirconium and hafnium complexes have also been reported to be effective. hanspub.org

More recently, chiral iron-based catalysts have been developed for the enantioselective sulfoxidation to produce (S)-pantoprazole in high yield and excellent enantiomeric excess. acs.orgacs.org These systems often employ a chiral Schiff base as a ligand and may require a carboxylate additive for optimal performance. acs.orgacs.org

The table below summarizes some of the catalytic systems used for the enantioselective synthesis of (S)-pantoprazole.

Table 2: Catalytic Systems for Enantioselective Synthesis of (S)-Pantoprazole
Catalyst SystemOxidantReported Enantiomeric Excess (ee)
Chiral Titanium Complex (e.g., Ti(O-iPr)₄/(S,S)-DET/H₂O)Cumene hydroperoxide (CHP) or tert-Butyl hydroperoxide (TBHP)Up to 97.4% after recrystallization
Chiral Zirconium/Hafnium Complex with (+)-L-tartaric acid derivativeCumene hydroperoxide (CHP)>90%
Chiral Iron Complex with Schiff base ligandHydrogen peroxide (H₂O₂)High (specific values vary with conditions)

Molecular and Biochemical Mechanism of Action: Focus on Pantoprazole 1

pH-Dependent Activation and Accumulation of Pantoprazole (B1678409)

The therapeutic efficacy of pantoprazole is intrinsically linked to its selective accumulation and activation within the highly acidic environment of the parietal cell's secretory canaliculus. nih.govjnmjournal.org As a weak base with a pKa of approximately 4.0, pantoprazole can traverse the parietal cell membrane and concentrate in this acidic compartment, where the pH can approach 0.8. jnmjournal.orgbasicmedicalkey.com This accumulation is a critical first step, leading to concentrations at the luminal surface of the proton pump that can be about 1,000-fold higher than in the blood. jnmjournal.orgnih.gov

The activation of pantoprazole is a pH-dependent process. nih.gov Its relative stability at a pH of around 5, compared to other PPIs, contributes to its targeted action within the parietal cell canaliculus, minimizing premature activation elsewhere. The rate of conversion to its active form is a function of the surrounding pH, with a half-maximal rate of activation for pantoprazole occurring at a pH of 3.0. basicmedicalkey.com

Protonation and Rearrangement Processes

Pantoprazole is a prodrug, meaning it is administered in an inactive form and requires chemical conversion to become pharmacologically active. nih.govjnmjournal.org This transformation is initiated by a two-step protonation process in the acidic environment of the parietal cell. nih.gov

First Protonation: The initial protonation occurs on the pyridine (B92270) ring of the pantoprazole molecule. researchgate.net This step is crucial for the drug's accumulation in the acidic secretory canaliculus. researchgate.net

Second Protonation: A subsequent protonation takes place on the benzimidazole (B57391) nitrogen. researchgate.netnih.gov This second protonation is essential for the activation of the molecule. nih.gov

Following protonation, the molecule undergoes a spontaneous intramolecular rearrangement. nih.goveuropa.eu This involves a nucleophilic attack by the unprotonated pyridine nitrogen on the C2 position of the protonated benzimidazole ring. basicmedicalkey.comnih.gov This rearrangement is the rate-limiting step in the formation of the active intermediates. basicmedicalkey.com

Formation of Reactive Intermediates: Sulfenamide (B3320178) and Sulfenic Acid

The acid-catalyzed rearrangement of protonated pantoprazole leads to the formation of highly reactive, thiophilic intermediates: a tetracyclic sulfenic acid and its dehydrated form, a cyclic sulfenamide. jnmjournal.orgnih.goveuropa.eu These cationic species are the active forms of pantoprazole that directly interact with the proton pump. jnmjournal.orgnih.gov The formation of the sulfenamide is considered a key step, as it is a permanent cation, ensuring its membrane impermeability and trapping it at the site of action even after acid secretion has been inhibited. basicmedicalkey.com

Covalent Interaction with H+/K+-ATPase

The active sulfenamide or sulfenic acid derivative of pantoprazole irreversibly inhibits the gastric H+/K+-ATPase, also known as the proton pump. drugbank.comresearchgate.net This enzyme is responsible for the final step in gastric acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+). researchgate.net The inhibition occurs through the formation of a covalent disulfide bond between the activated drug and specific cysteine residues on the α-subunit of the enzyme. drugbank.commdpi.com

Identification of Cysteine Binding Sites

Research has identified the specific cysteine residues on the H+/K+-ATPase that pantoprazole binds to. Unlike some other PPIs, pantoprazole uniquely targets and forms covalent bonds with two cysteine residues located in the proton transport pathway of the pump: Cys-813 and Cys-822. nih.govescholarship.orggoogle.com

Cys-813: This residue is located in the extracytoplasmic loop connecting transmembrane segments 5 and 6. nih.gov It is a common binding site for all PPIs. jnmjournal.orgnih.gov

Cys-822: This residue is situated within the sixth transmembrane segment. nih.gov The ability of pantoprazole to bind to Cys-822 is a distinguishing feature. escholarship.org This deeper location within the membrane domain makes it less accessible to reducing agents like glutathione, contributing to the prolonged duration of inhibition by pantoprazole. researchgate.netescholarship.org

The slower activation rate of pantoprazole compared to other PPIs allows it sufficient time to access and react with both Cys-813 and Cys-822. nih.gov In vivo studies have shown that both residues are equally labeled by pantoprazole. nih.gov

Table 1: Cysteine Binding Sites of Pantoprazole on H+/K+-ATPase

Cysteine ResidueLocationSignificance
Cys-813 Extracytoplasmic loop between transmembrane segments 5 and 6Primary binding site for PPIs, contributes to enzyme inhibition.
Cys-822 Transmembrane segment 6Unique binding site for pantoprazole, contributes to the irreversibility and prolonged duration of action.

Molecular Details of Disulfide Bond Formation

The active, cationic sulfenamide or sulfenic acid of pantoprazole is highly electrophilic and readily reacts with the nucleophilic sulfhydryl (-SH) groups of the cysteine residues on the H+/K+-ATPase. drugbank.combasicmedicalkey.com This reaction results in the formation of a stable disulfide bond (S-S), covalently linking the drug to the enzyme. drugbank.comeuropa.eu This covalent modification is what renders the inhibition by pantoprazole irreversible; the enzyme's activity can only be restored through the synthesis of new H+/K+-ATPase molecules. drugbank.comnih.gov

Ligand-Induced Conformational Changes in the Enzyme

The covalent binding of pantoprazole to Cys-813 and Cys-822 induces a significant conformational change in the H+/K+-ATPase enzyme. nih.govannualreviews.org This binding, particularly to the cysteines in the loop between transmembrane segments 5 and 6, is thought to lock the enzyme in its E2 conformation, which is the form that faces the luminal side and has a low affinity for H+. nih.govnih.gov By stabilizing this conformation, pantoprazole prevents the enzyme from cycling back to the E1 form, which is necessary for binding and transporting protons from the cytoplasm. nih.govnih.gov This blockage of the conformational changes essential for the pump's catalytic cycle effectively halts the secretion of gastric acid. nih.gov

Molecular Selectivity and Specificity of Pantoprazole Binding

The therapeutic efficacy of pantoprazole, a substituted benzimidazole derivative, is rooted in its highly specific and selective interaction with the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells. drugbank.comnih.govhres.ca As a prodrug, pantoprazole requires activation within the acidic environment of the parietal cell's secretory canaliculus. nih.govhres.canih.gov Here, it undergoes an acid-catalyzed conversion to its active form, a cyclic sulfenamide. nih.govnih.gov This activated molecule is the pharmacologically active principle that covalently binds to the proton pump. nih.govresearchgate.net

The selectivity of pantoprazole is, in part, due to its pH-dependent activation profile. nih.gov It is more stable in neutral to moderately acidic conditions compared to some other proton pump inhibitors (PPIs), which suggests it is less likely to be activated in other mildly acidic compartments of the body. nih.govresearchgate.net Its activation occurs preferentially in the highly acidic environment (pH < 3) of the parietal cell. hres.ca This targeted activation ensures that its inhibitory action is concentrated at the intended site.

The specificity of pantoprazole's action is defined by its covalent binding to specific cysteine residues on the catalytic alpha-subunit of the H+/K+-ATPase. drugbank.comnih.gov Research has identified that the activated pantoprazole sulfenamide forms disulfide bonds with Cysteine 813 (Cys813) and Cysteine 822 (Cys822). nih.govnih.govnih.govnih.gov This binding pattern is distinct from other PPIs. For instance, omeprazole (B731) binds to Cys813 and Cys892, while lansoprazole (B1674482) interacts with Cys813 and Cys321. nih.govnih.gov

The location of these binding sites is crucial to the mechanism of inhibition. Cys813 is situated in the extracytoplasmic loop connecting transmembrane segments 5 and 6 of the enzyme. nih.govnih.gov However, the binding to Cys822 is a particularly distinguishing feature of pantoprazole. nih.govresearchgate.net This residue is located deeper within the transmembrane domain 6 (TM6). nih.govnih.govresearchgate.net The covalent modification of these cysteines, which are located near the proton channel, blocks the conformational changes required for the enzyme to be phosphorylated by ATP, thereby inhibiting its function. nih.govnih.gov

A significant aspect of pantoprazole's binding specificity is the stability of the bond formed at Cys822. researchgate.netdrugbank.com This cysteine residue is buried within the transport domain of the proton pump and appears to be inaccessible to endogenous reducing agents like glutathione, which can reverse the disulfide bonds of other PPIs at more exposed sites. researchgate.netdrugbank.comnih.gov Studies have shown that while the inhibition by omeprazole can be largely reversed by glutathione, the inhibition caused by pantoprazole is not. drugbank.com Specifically, the binding of pantoprazole at Cys822 is considered essentially irreversible, whereas its binding at Cys813 shows partial reversibility. nih.govdrugbank.com This irreversible binding at a critical site contributes to pantoprazole's prolonged duration of action, with the restoration of acid secretion being largely dependent on the synthesis of new H+/K+-ATPase enzymes rather than the reactivation of inhibited ones. nih.govnih.gov

The stoichiometry of binding for pantoprazole to the H+/K+-ATPase has been determined to be 2 moles of the inhibitor per mole of the enzyme's phosphoenzyme form. drugbank.com

Research Findings on PPI Binding Specificity

Proton Pump InhibitorPrimary Cysteine Binding Sites on H+/K+-ATPaseReference
PantoprazoleCys813 and Cys822 nih.govnih.govnih.gov
OmeprazoleCys813 and Cys892 nih.govnih.govdrugbank.com
LansoprazoleCys813 and Cys321 nih.gov

Detailed Properties of Pantoprazole(1-) Binding

Binding SiteLocationReversibility by GlutathioneSignificanceReference
Cysteine 813Extracytoplasmic vestibule (loop between TM5/6)Partially ReversibleShared binding site among many PPIs; contributes to the initial phase of inhibition. nih.govnih.govdrugbank.com
Cysteine 822Deep within transmembrane segment 6 (TM6)Irreversible / Resistant to reversalConfers prolonged duration of action; inhibition is stable and less susceptible to endogenous reducing agents. nih.govresearchgate.netdrugbank.com

Enzymatic Biotransformation and in Vitro Metabolism of Pantoprazole

Characterization of Cytochrome P450 Isoform Involvement (e.g., CYP2C19, CYP3A4)

Pantoprazole (B1678409) is extensively metabolized by the cytochrome P450 (CYP) system in the liver. drugbank.comfda.govfda.gov The two primary isoforms involved in its biotransformation are CYP2C19 and CYP3A4. nih.govtmda.go.tzdhgpharma.com.vngeneesmiddeleninformatiebank.nltmda.go.tz While both enzymes contribute to the metabolism, the main pathway is demethylation, which is catalyzed by CYP2C19. drugbank.comfda.govfda.govtmda.go.tzdhgpharma.com.vngeneesmiddeleninformatiebank.nltmda.go.tz Oxidation, another metabolic route, is handled by CYP3A4. drugbank.comfda.govfda.govtmda.go.tzdhgpharma.com.vngeneesmiddeleninformatiebank.nltmda.go.tz Studies have shown that CYP2C19 is responsible for the majority of pantoprazole's metabolism, estimated to be over 80%. nih.gov To a lesser extent, other CYP isoforms such as CYP2D6 and CYP2C9 may also play a minor role in its metabolism. fda.govfda.govpfizermedicalinformation.com

Demethylation Pathways and Products (e.g., 4-demethylpantoprazole)

The principal metabolic pathway for pantoprazole is demethylation, predominantly at the 4-position of the pyridine (B92270) ring, which is mediated by the CYP2C19 enzyme. drugbank.comtmda.go.tzdhgpharma.com.vngeneesmiddeleninformatiebank.nltmda.go.tzresearchgate.net This process leads to the formation of the main serum metabolite, 4-demethylpantoprazole. researchgate.netfrontiersin.org Following demethylation, this metabolite undergoes subsequent conjugation with sulfate. fda.govfda.govtmda.go.tzdhgpharma.com.vngeneesmiddeleninformatiebank.nltmda.go.tzresearchgate.net There is no evidence to suggest that any of the metabolites of pantoprazole possess significant pharmacological activity. drugbank.comfda.govfda.gov

Oxidation Pathways and Products (e.g., Pantoprazole Sulfone, Pantoprazole Sulfide)

In addition to demethylation, pantoprazole undergoes oxidation, a metabolic pathway primarily catalyzed by the CYP3A4 isoform. drugbank.comfda.govfda.govtmda.go.tzdhgpharma.com.vngeneesmiddeleninformatiebank.nltmda.go.tz This pathway results in the formation of pantoprazole sulfone. researchgate.netfrontiersin.orgpharmgkb.orgnih.gov Another metabolite, pantoprazole sulfide (B99878), is also formed through the reduction of the sulfoxide (B87167) group. researchgate.netnih.gov In vitro studies have identified pantoprazole sulfone and pantoprazole sulfide as major metabolites. researchgate.net While pantoprazole sulfone is a major circulating metabolite, pantoprazole sulfide has been detected at lower levels in plasma. nih.govfda.gov

Non-P450 Mediated Metabolic Transformations

While the cytochrome P450 system is the primary driver of pantoprazole metabolism, non-P450 mediated pathways also contribute. A notable non-P450 mediated transformation is sulfation. drugbank.com After the initial demethylation by CYP2C19, the resulting metabolite undergoes conjugation with sulfate. fda.govfda.govtmda.go.tzdhgpharma.com.vngeneesmiddeleninformatiebank.nltmda.go.tzresearchgate.net This sulfation step is a phase II metabolic reaction. hres.ca Pantoprazole is also metabolized by a sulfotransferase, which is a key difference compared to some other proton pump inhibitors. nih.govdrugbank.comresearchgate.net

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting the in vivo metabolism of a drug. For pantoprazole, these assays have been conducted using human liver microsomes, which contain the major drug-metabolizing enzymes. mdpi.comnih.gov Such studies have confirmed that pantoprazole is metabolized by these enzymes. mdpi.com The stability of pantoprazole is pH-dependent, with its degradation rate increasing as the pH decreases. fda.govresearchgate.net In vitro studies using human liver microsomes have shown that pantoprazole can act as a competitive inhibitor of certain CYP enzymes, such as CYP2C9 and CYP3A4. researchgate.net

Pharmacogenetic Influences on Enzymatic Activity (e.g., CYP2C19 Polymorphisms)

The activity of CYP2C19, the primary enzyme responsible for pantoprazole metabolism, is significantly influenced by genetic polymorphisms. fda.govtmda.go.tznih.govingentaconnect.comresearchgate.net These genetic variations lead to different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govdovepress.com

Individuals who are poor metabolizers lack a functional CYP2C19 enzyme, which can result in a significantly higher plasma concentration of pantoprazole. tmda.go.tz For instance, the mean area under the plasma concentration-time curve (AUC) in poor metabolizers can be approximately six times higher than in extensive metabolizers. tmda.go.tz This is due to a decreased clearance of the drug. researchgate.netdovepress.com Conversely, ultrarapid metabolizers, who possess increased CYP2C19 function due to specific alleles like *17, exhibit accelerated elimination and lower plasma concentrations of the drug. nih.govresearchgate.netdovepress.com

These pharmacogenetic differences can account for a substantial portion of the variability in pantoprazole's pharmacokinetics. nih.gov For example, one study attributed 57% of the variability in pantoprazole clearance to the CYP2C19 genotype. nih.govdovepress.com The impact of these polymorphisms underscores the potential for personalized medicine approaches in pantoprazole therapy. nih.govclarityxdna.com

Table of Pharmacokinetic Parameters based on CYP2C19 Genotype

Genotype Phenotype Effect on Pantoprazole Metabolism
1/1 Extensive Metabolizer (Normal) Normal metabolism. nih.govpharmgkb.org
1/2 Intermediate Metabolizer Decreased metabolism compared to extensive metabolizers. nih.govresearchgate.net
2/2 Poor Metabolizer Significantly decreased metabolism, leading to higher drug concentrations. tmda.go.tznih.govresearchgate.net
1/17 Normal/Rapid Metabolizer Metabolism may be comparable to or slightly faster than extensive metabolizers. nih.govresearchgate.net
17/17 Ultrarapid Metabolizer Increased metabolism, leading to lower drug concentrations. nih.govresearchgate.netdovepress.com

| 2/17 | Intermediate Metabolizer | Metabolism may be comparable to wild-type subjects. researchgate.net |

Chemical Stability and Degradation Pathways of Pantoprazole

pH-Dependent Chemical Degradation Profile

The stability of pantoprazole (B1678409) in aqueous solutions is highly dependent on pH. fda.govfda.gov The rate of degradation increases as the pH decreases. fda.govfda.govnih.gov This acid-catalyzed degradation involves the rearrangement of the pantoprazole structure. medscape.com

Specifically, in acidic conditions, pantoprazole is unstable. ajrconline.org For instance, at pH 5.0 and ambient temperature, the degradation half-life of pantoprazole is approximately 2.8 hours. fda.gov In a study using 0.01 M HCl at room temperature, pantoprazole degraded by about 35% in 10 minutes and 92% in 60 minutes, with the solution turning yellow. ajrconline.org At a pH of 4.5, almost the entire amount of pantoprazole degraded within 2 hours. mdpi.com In contrast, at a more neutral pH of 7.8, the degradation half-life extends significantly to about 220 hours. fda.gov

Pantoprazole demonstrates greater stability in basic or alkaline conditions. ajrconline.orgscielo.br It is reported to be highly stable in the presence of 0.1 M NaOH for 5 days at room temperature. ajrconline.org Even with 1 M NaOH, only minimal degradation (less than 5%) was observed after 5 days at room temperature. ajrconline.org The reconstituted solution for injection has a pH range of 9.0 to 10.5, further highlighting its stability at higher pH levels. fda.gov

The formation of certain impurities, such as pantoprazole related compound E (RC E), a dimer, is also pH-dependent. nih.gov This impurity tends to form at pH values of 8 or lower, with the rate of formation increasing as the pH decreases. nih.gov

Table 1: pH-Dependent Degradation of Pantoprazole

pHConditionDegradation Rate/Half-lifeObserved Changes
4.5Aqueous SolutionAlmost complete degradation in 2 hours. mdpi.com-
5.0Aqueous Solution, Ambient TemperatureHalf-life of approx. 2.8 hours. fda.gov-
-0.01 M HCl, Room Temperature~35% degradation in 10 min, ~92% in 60 min. ajrconline.orgSolution turns yellow. ajrconline.org
7.8Aqueous Solution, Ambient TemperatureHalf-life of approx. 220 hours. fda.gov-
-0.1 M NaOH, Room TemperatureHighly stable for 5 days. ajrconline.org-
-1 M NaOH, Room Temperature<5% degradation after 5 days. ajrconline.org-

Oxidative Degradation Mechanisms and Products

Pantoprazole is susceptible to degradation under oxidative conditions. scielo.brscielo.br Exposure to oxidizing agents like hydrogen peroxide leads to the formation of several degradation products. ajrconline.orgakjournals.com

In one study, treating pantoprazole with 2% v/v hydrogen peroxide for 48 hours at room temperature resulted in degradation. actascientific.com Another study using 3% hydrogen peroxide at room temperature showed approximately 53% degradation after 2 hours and 67% after 3 hours. ajrconline.org This process led to the detection of two major degradation peaks in the chromatogram. ajrconline.org

The primary product of oxidation is often the corresponding sulfone derivative, where the sulfoxide (B87167) group in pantoprazole is oxidized. scielo.brpillbuys.com This sulfone impurity is a known related compound of pantoprazole. nih.govpillbuys.com Further oxidation can lead to the formation of N-oxide and N-oxide sulfone impurities. akjournals.compillbuys.com

A study investigating stress-dependent degradation identified a total of 18 degradation products under oxidative and photolytic conditions, with 9 of them being common to both. akjournals.com Oxidation with azobisisobutyronitrile produced 11 degradation products, some of which were more hydrophobic than the parent drug. akjournals.com

Common oxidative degradation products include:

Pantoprazole Sulfone (Impurity-II): Formed by the oxidation of the sulfoxide. scielo.brpillbuys.com

N-oxide Impurity: A product of oxidation on the pyridine (B92270) ring. akjournals.com

N-oxide Sulfone Impurity: A product of oxidation at both the sulfoxide and the pyridine nitrogen. akjournals.com

Table 2: Oxidative Degradation of Pantoprazole

Oxidizing AgentConditionsExtent of DegradationIdentified Products
2% v/v Hydrogen PeroxideRoom Temperature, 48 hoursDegradation observed. actascientific.comNot specified
3% Hydrogen PeroxideRoom Temperature~53% after 2 hours, ~67% after 3 hours. ajrconline.orgTwo major degradation peaks. ajrconline.org
Not specifiedForced degradationSubstantial degradation. scielo.brSulfone (major impurity). scielo.br
AzobisisobutyronitrileRoom TemperatureFormation of 11 degradation products. akjournals.comSulfone, N-oxide, N-oxide sulfone. akjournals.com

Photolytic Degradation Pathways and Identified Products

Pantoprazole undergoes degradation upon exposure to light. scielo.bractascientific.com The extent of degradation and the products formed can vary depending on the light source and the physical state of the drug.

In a study where a methanolic solution of pantoprazole (1mg/mL) was exposed to sunlight for 15 days, degradation was observed. actascientific.com When a pantoprazole solution was exposed to UV light, 36% degradation occurred after 24 hours, increasing to 64% after 60 hours. ajrconline.org This degradation was accompanied by the appearance of a new major peak in the chromatogram. ajrconline.org It's noteworthy that the temperature in the UV light chamber reached 50°C, which may have contributed to the degradation. ajrconline.org Solid-form pantoprazole is more stable, with only about 6% degradation observed after 5 days of exposure to visible light. ajrconline.org

Photolytic degradation can lead to the formation of several products. Studies have identified a number of these degradants, including sulfone, N-oxide, and N-oxide sulfone impurities, which are also observed under oxidative stress. akjournals.comakjournals.com One study reported the formation of 8 degradation products under UV radiation and 7 under sunlight exposure. akjournals.com

Research using UV-VIS spectroscopy, photoluminescence, Raman scattering, and FTIR spectroscopy has provided further insights into the photodegradation of pantoprazole sodium in both solid state and aqueous solution. nih.gov These studies confirmed that photodegradation in the presence of water vapor and air can lead to the formation of compounds such as 5-difluoromethoxy-3H-benzimidazole-2-thione sodium, 5-difluoromethoxy-3H-benzimidazole sodium, 2-thiol methyl-3,4-dimethoxypyridine, and 2-hydroxymethyl-3,4-dimethoxypyridine. nih.gov In an alkaline medium, compounds like 2-oxymethyl-3,4-dimethoxypyridine sodium salts were formed. nih.gov

Table 3: Photolytic Degradation of Pantoprazole

ConditionExposure TimeDegradationIdentified Products
Sunlight (1mg/mL in methanol)15 daysDegradation observed. actascientific.com7 degradation products. akjournals.com
UV light (solution)24 hours36% degradation. ajrconline.org8 degradation products, including a new major peak. ajrconline.orgakjournals.com
UV light (solution)60 hours64% degradation. ajrconline.org
Visible light (solid form)5 days~6% degradation. ajrconline.org-
UV light (in presence of water vapor and air)Not specified-5-difluoromethoxy-3H-benzimidazole-2-thione sodium, 5-difluoromethoxy-3H-benzimidazole sodium, 2-thiol methyl-3,4-dimethoxypyridine, 2-hydroxymethyl-3,4-dimethoxypyridine. nih.gov

Thermal Stability and Associated Degradation

The thermal stability of pantoprazole is a key consideration for its storage and handling. While generally more stable to heat than to acidic conditions or light, degradation can occur at elevated temperatures.

Studies have shown that pantoprazole is relatively stable under dry heat conditions. scielo.brscielo.br However, prolonged exposure to higher temperatures can cause degradation. For instance, when powdered pantoprazole was kept in an oven at 60°C for one month, degradation was studied. actascientific.com Another study found that the dry powder of pantoprazole degraded by about 10% when exposed to dry heat at 70°C for 24 hours, and about 54% at 95°C for 24 hours. ajrconline.org

The stability of pantoprazole solutions is also affected by temperature. Solutions stored at 4°C are more stable than those kept at room temperature (23°C). nih.gov

Identification and Characterization of Impurity Profiles

The manufacturing process and degradation of pantoprazole can lead to the formation of various impurities. The identification and characterization of these impurities are crucial for ensuring the quality and safety of the drug product. biomedres.us

Several impurities have been identified and characterized using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). pillbuys.comnih.govresearchgate.net The United States Pharmacopeia (USP) identifies several related compounds, including RC A, B, C, D, E, and F. nih.gov

Some of the key identified impurities include:

Impurity-I (Sulfide derivative): 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. pillbuys.comnih.gov This is often a penultimate thioether intermediate in the synthesis of pantoprazole. nih.gov

Impurity-II (Sulfone derivative): 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole. pillbuys.comnih.gov This is a product of over-oxidation of pantoprazole. nih.gov

Impurity-III: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxide-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole. pillbuys.comnih.gov

Impurity-IV: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1-((3,4-dimethoxy-2-pyridinyl)methyl)-1H-benzimidazole. pillbuys.comnih.gov

Impurity-V: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-((3,4-dimethoxy-2-pyridinyl)methyl)-1H-benzimidazole. pillbuys.comnih.gov

Impurity-VI: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxide-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. pillbuys.comnih.gov

Pantoprazole Related Compound E (RC E): A dimer that forms under specific pH conditions. nih.gov

The formation of these impurities can be attributed to various factors, including side reactions during synthesis, over-oxidation, and degradation under stress conditions. pillbuys.com

Advanced Analytical Methodologies for Pantoprazole Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Pantoprazole(1-), offering high resolution and sensitivity for both quantitative determination and impurity profiling. researchgate.netjmrhs.info

Reversed-Phase HPLC Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is the most widely adopted chromatographic technique for the routine analysis of Pantoprazole(1-). researchgate.netresearchgate.netijpsonline.com Method development typically involves optimizing various parameters to achieve efficient separation of Pantoprazole(1-) from its related substances and degradation products.

Key aspects of RP-HPLC method development include the selection of a suitable stationary phase, most commonly a C8 or C18 column. iomcworld.org The mobile phase composition is critical and usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The pH of the buffer is a crucial parameter, with values around 3.0 to 7.0 often being employed to ensure good peak shape and resolution. researchgate.netiomcworld.org

Several studies have detailed the development and validation of RP-HPLC methods for Pantoprazole(1-). For instance, a method utilizing a Hypersil ODS C18 column with a mobile phase of methanol and water (60:40, v/v; pH 3.0) at a flow rate of 1 mL/min has been successfully developed. researchgate.net Another validated method employed a C8 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile at a flow rate of 2 ml/min, with UV detection at 290 nm. iomcworld.org The retention time for Pantoprazole(1-) in various methods is typically in the range of 2.7 to 6.415 minutes, allowing for rapid analysis. ijpsonline.comijrpr.com

Interactive Table: Examples of Validated RP-HPLC Methods for Pantoprazole(1-) Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
Hypersil ODS C18Methanol:Water (60:40, v/v), pH 3.01.0Not SpecifiedNot Specified
C8 (250 x 4.6 mm, 5 µm)Phosphate buffer pH 3.0:Acetonitrile2.0290Not Specified
Phenomenex kromosil C-18Methanol:Acetonitrile:Buffer (40:20:40)1.02102.7
Waters Acquity CSH C180.1% Formic Acid in Water:0.1% Formic Acid in Acetonitrile0.52886.415
BDS Thermohypersil Symmetry C8Methanol:Dipotassium hydrogen phosphate buffer, pH 9.0 (50:50)1.22264.189

Chiral HPLC for Enantiomeric Analysis

Pantoprazole(1-) possesses a chiral center at the sulfur atom, existing as two enantiomers, (+)-Pantoprazole and (-)-Pantoprazole. acs.orgtandfonline.com Since stereoisomers can exhibit different pharmacological activities, their separation and quantification are of significant importance. tandfonline.com Chiral HPLC is the primary technique for this purpose.

Direct enantioseparation has been successfully achieved using chiral stationary phases (CSPs). A cellulose-based chiral stationary phase, Chiralcel OJ-R, has been used to resolve the enantiomers with a mobile phase of acetonitrile and 50 mM sodium perchlorate. acs.orgacs.orgnih.gov In this method, (-)-Pantoprazole was the first to elute, followed by (+)-Pantoprazole, with UV detection at 290 nm. acs.orgacs.org

Another approach involves a teicoplanin-bonded chiral stationary phase, which has demonstrated effective separation of Pantoprazole (B1678409) sodium enantiomers using a mobile phase of methanol-water (35:65, v/v) at a flow rate of 0.6 mL/min. Furthermore, a high-throughput parallel HPLC-MS/MS method using a Chiralcel OZ-RH column has been developed for rapid chiral analysis, achieving baseline separation in just 4.5 minutes. tandfonline.comnih.gov

HPLC-DAD and HPLC-MS/MS Applications in Degradation Studies

Understanding the degradation pathways of Pantoprazole(1-) is essential for ensuring its stability. HPLC coupled with Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) are powerful tools for these studies. researchgate.netactascientific.com Forced degradation studies, as per International Council for Harmonisation (ICH) guidelines, are conducted under various stress conditions like acid, base, oxidation, heat, and light. actascientific.comscielo.br

HPLC-DAD allows for the spectral characterization of degradation products as they elute from the column, aiding in their initial identification. researchgate.net For instance, a stability-indicating HPLC-DAD method was developed to investigate the photolytic and oxidative degradation of Pantoprazole(1-). researchgate.net Under photolytic degradation, several degradation products were observed. researchgate.net

HPLC-MS/MS provides more definitive structural information about the degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns. actascientific.com This technique has been instrumental in identifying various process-related impurities and degradation products. researchgate.netnih.govpillbuys.com Forced degradation studies have shown that Pantoprazole(1-) is susceptible to degradation under acidic and oxidative conditions, leading to the formation of major impurities like the corresponding sulfide (B99878) and sulfone derivatives, respectively. scielo.br

Spectroscopic Characterization Methods (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

A suite of spectroscopic techniques is employed to elucidate and confirm the chemical structure of Pantoprazole(1-).

UV-Vis Spectroscopy : Pantoprazole(1-) exhibits characteristic absorption maxima in the UV region, which are useful for its quantification. The UV spectrum typically shows absorption maxima around 290 nm. acs.orgacs.orgnih.gov In some solvents, additional peaks may be observed. scielo.brscielo.br

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Pantoprazole(1-) shows characteristic absorption bands corresponding to its various structural components, such as the -S=O group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are invaluable for the complete structural elucidation of Pantoprazole(1-) and its impurities. researchgate.netnih.govpillbuys.com These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of Pantoprazole(1-) and for identifying its impurities and degradation products. researchgate.netnih.govpillbuys.com Liquid chromatography-mass spectrometry (LC-MS) is often used to obtain the mass spectra of individual components in a mixture. researchgate.netpillbuys.com

Electrochemical and Voltammetric Analytical Approaches

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of Pantoprazole(1-). researchgate.netnih.govroyalsocietypublishing.org These techniques are based on the electrochemical oxidation of the Pantoprazole(1-) molecule. royalsocietypublishing.orgscielo.org.za

Various voltammetric techniques, including differential pulse voltammetry (DPV) and square wave voltammetry (SWV), have been developed for its quantification in pharmaceutical formulations and biological fluids. electrochemsci.orgresearchgate.netnih.gov These methods typically utilize a glassy carbon electrode as the working electrode. electrochemsci.orgresearchgate.netnih.gov

The electrochemical behavior of Pantoprazole(1-) is pH-dependent, with well-defined irreversible oxidation peaks observed in specific buffer systems, such as Britton-Robinson buffer. electrochemsci.orgresearchgate.netnih.gov For instance, a DPV method using a glassy carbon electrode in a Britton-Robinson buffer solution of pH 5.0 was able to determine Pantoprazole(1-) in the concentration range of 6.0 x 10⁻⁶ to 8.0 x 10⁻⁴ M. nih.gov Another study reported the use of SWV at a glassy carbon electrode in a Britton-Robinson electrolyte (pH 8), yielding a linear range of 0.675 – 4.375 µM. electrochemsci.org

Method Validation Parameters: Linearity, Precision, Accuracy, Sensitivity, Robustness, Specificity

The validation of analytical methods for Pantoprazole(1-) is performed in accordance with ICH guidelines to ensure their reliability and suitability for their intended purpose. ijpsonline.comijrpr.comscispace.comjaper.inwisdomlib.org

Linearity : This parameter is assessed by analyzing a series of standards at different concentrations. For HPLC methods, the linearity range for Pantoprazole(1-) has been reported to be from 2 µg/mL to 20 µg/mL and 50-150 µg/ml, with correlation coefficients (r) typically ≥0.998. ijrpr.com For electrochemical methods, linearity has been demonstrated in the micromolar concentration range. electrochemsci.orgnih.gov

Precision : Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijrpr.comjaper.in The relative standard deviation (%RSD) for precision studies is generally required to be low, often within 2%. ijpsonline.com

Accuracy : Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. The percentage recovery should be within acceptable limits, typically around 98-102%. japer.in

Sensitivity : The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For HPLC methods, LOD and LOQ values for Pantoprazole(1-) have been reported in the range of 0.043-0.25 µg/mL and 0.13-7 µg/mL, respectively. ijrpr.comscielo.br Electrochemical methods have demonstrated even lower detection limits, in the nanomolar to micromolar range. electrochemsci.orgnih.gov

Robustness : Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and pH. iomcworld.orgijrpr.comjaper.in The method should consistently provide reliable results under these varied conditions.

Specificity : Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients. ijrpr.comjaper.inrasayanjournal.co.in In HPLC, this is demonstrated by the complete separation of the analyte peak from other peaks. scielo.br

Computational and Theoretical Chemistry Studies of Pantoprazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of pantoprazole (B1678409). biomedgrid.comnih.gov These methods allow for the detailed investigation of the molecule's electronic structure and geometry. nih.gov

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. researchgate.net For pantoprazole, conformational analysis is essential to identify the most stable spatial arrangements of its atoms. unicamp.br Theoretical studies have utilized methods like the semiempirical PM3 method to determine the minimum energy conformations. unicamp.br The analysis of potential energy surfaces (PES) helps in locating stable structures and the transition states that connect them. researchgate.netunicamp.br The geometry of pantoprazole has been optimized using DFT with the B3LYP hybrid functional and a 3-21G basis set to find its most stable structure. biomedgrid.com This optimization is a critical step before further calculations of its properties. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of pantoprazole have been extensively studied through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedgrid.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. biomedgrid.comnih.gov

A study employing DFT at the B3LYP/3-21G level of theory calculated the HOMO-LUMO gap for pantoprazole to be 5.048 eV. biomedgrid.combiomedgrid.com A larger gap generally implies higher stability and lower reactivity. biomedgrid.com The energies of the HOMO and LUMO orbitals for pantoprazole were determined to be -5.864 eV and -0.816 eV, respectively. researchgate.net This information is crucial for understanding how pantoprazole participates in chemical reactions, as the HOMO energy relates to its electron-donating ability and the LUMO energy to its electron-accepting ability. nih.gov

Table 1: Frontier Molecular Orbital Properties of Pantoprazole

Parameter Value
HOMO Energy -5.864 eV
LUMO Energy -0.816 eV
HOMO-LUMO Gap 5.048 eV

Data sourced from a study using DFT with B3LYP/3-21G basis set. biomedgrid.combiomedgrid.comresearchgate.net

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For pantoprazole, MEP analysis reveals the distribution of charge across the molecule. biomedgrid.com Studies have shown that the sulfoxide (B87167) oxygen atom is the site with the most negative potential, indicating it is the most nucleophilic site. researchgate.net Conversely, the highest positive potential is also observed on the pantoprazole molecule, suggesting it is favorable for electrophilic attack. biomedgrid.combiomedgrid.com In one study, the highest positive potential for pantoprazole was found to be +0.4030 atomic units (a.u.). biomedgrid.combiomedgrid.com This information is critical for understanding its interaction with biological targets.

Reactivity and Thermodynamic Properties (e.g., Stability, Dipole Moment)

Quantum chemical calculations provide significant insights into the reactivity and thermodynamic stability of pantoprazole. biomedgrid.com Thermodynamic parameters such as enthalpy, Gibbs free energy, and dipole moment have been calculated using DFT. biomedgrid.commdpi.com

A comparative study found that pantoprazole has the highest negative Gibbs free energy (-1672.379 Hartree) among several proton pump inhibitors, suggesting greater stability. biomedgrid.combiomedgrid.com The dipole moment, a measure of molecular polarity, was also found to be highest for pantoprazole (9.6166 Debye). biomedgrid.combiomedgrid.com A higher dipole moment can enhance a molecule's binding affinity through improved polar interactions. biomedgrid.com

Global reactivity descriptors, derived from HOMO and LUMO energies, further characterize the molecule's reactivity. nepjol.info For pantoprazole, the chemical hardness (η), a measure of resistance to deformation of electron cloud, was calculated to be 2.524 eV, and the chemical softness (S), the reciprocal of hardness, was 0.396 eV⁻¹. researchgate.net

Table 2: Thermodynamic and Reactivity Properties of Pantoprazole

Property Value
Gibbs Free Energy -1672.38 Hartree
Dipole Moment 9.6166 Debye
Chemical Hardness (η) 2.524 eV
Chemical Softness (S) 0.396 eV⁻¹

Data sourced from DFT/B3LYP/3-21G calculations. biomedgrid.comresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on the isolated molecule, molecular modeling and simulation techniques are used to study how pantoprazole interacts with its biological targets. researchgate.net

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.comnih.gov This method is crucial for understanding the binding mechanism of pantoprazole with its target protein, the H+/K+-ATPase (proton pump). researchgate.net

Docking studies involve preparing the 3D structures of both the ligand (pantoprazole) and the protein target. jscimedcentral.com The ligand is then placed into the binding site of the protein, and various conformations are sampled. nih.gov A scoring function is used to evaluate the binding affinity for each pose, with lower energy values typically indicating a more favorable interaction. jscimedcentral.comresearchgate.net

In silico studies have been conducted to dock pantoprazole and its derivatives into the active site of the H+/K+-ATPase enzyme. researchgate.net One such study reported a binding energy of -6.21 kcal/mol for the standard pantoprazole compound. researchgate.net Molecular docking analyses have also found pantoprazole to be active against target proteins of the parasite Entamoeba histolytica, with the dominant interactions being hydrophobic, polar, and pi-pi stacking with amino acid residues like cysteine and tyrosine. dergipark.org.tr These studies help to identify key amino acid residues involved in the interaction and provide a basis for designing more potent inhibitors. researchgate.netdergipark.org.tr

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules, offering dynamic insights into the binding of ligands to their protein targets. impactfactor.org These simulations have been instrumental in elucidating the specific interactions and conformational changes that occur when pantoprazole binds to various proteins.

Studies involving MD simulations have provided a detailed view of pantoprazole's interaction with the Epidermal Growth Factor Receptor (EGFR). The binding energy between pantoprazole and EGFR was calculated to be -8.6 kcal/mol, indicating a strong and stable affinity. frontiersin.org The stability of this ligand-receptor complex is maintained by specific molecular interactions. Key residues in the EGFR receptor, such as THR854 and LYS745, form hydrogen bonds with pantoprazole. frontiersin.org Additionally, hydrophobic interactions with residues LEU788 and LEU777 further contribute to the stability of the binding. frontiersin.org Over the course of the simulation, the EGFR-pantoprazole complex displayed between 0 and 7 hydrogen bonds, with an average of three being the most frequently observed state. frontiersin.org Analysis of the root-mean-square fluctuation (RMSF) showed values remaining below 4 Å, suggesting limited residue flexibility and a stable binding conformation. frontiersin.org

MD simulations have also revealed significant conformational changes in pantoprazole upon binding. When interacting with the cytochrome P450 enzyme CYP2C9, both R- and S-pantoprazole were observed to adopt a "U-bend" conformation, a change attributed to the formation of an internal hydrogen bond within the pantoprazole molecule. researchgate.net In other studies, MD simulations have been used to investigate the binding of pantoprazole to the hERG potassium channel, demonstrating that it directly binds within the channel's pore cavity. ahajournals.org

ParameterFindingTarget Protein
Binding Energy -8.6 kcal/molEGFR
Hydrogen Bond Residues THR854, LYS745EGFR
Hydrophobic Interaction Residues LEU788, LEU777EGFR
Observed H-Bonds 0-7 (Average of 3)EGFR
Conformational Change U-bend structureCYP2C9
Binding Site Channel pore cavityhERG

Data derived from molecular dynamics simulation studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the biological activity of compounds with their structural and physicochemical properties, known as molecular descriptors. mdpi.com This method is valuable for understanding the mechanisms of drug action and designing new, more effective compounds. mdpi.comresearchgate.net

In the context of proton pump inhibitors (PPIs) like pantoprazole, studies have explored the use of Nuclear Magnetic Resonance (NMR) chemical shifts as molecular descriptors in the development of Quantitative Structure/Spectral Data Property Relationship (QSPR) models. japsonline.com This research demonstrates that NMR data can effectively predict the physicochemical and pharmacokinetic properties of these molecules. japsonline.com

Specifically, it was found that the 15N-NMR chemical shifts of the doubly bonded nitrogen atom in the benzimidazole (B57391) ring of PPIs show a correlation with the compound's pKa2, protein binding, and lipophilicity (logP). japsonline.com In contrast, the 15N-NMR chemical shifts of the pyridine (B92270) nitrogen correlate with protein binding and the time taken to reach maximum plasma concentration (tmax). japsonline.com Furthermore, the sum of all 15N-NMR or 13C-NMR chemical shifts exhibits a correlation with the compound's half-life, logP, and tmax. japsonline.com These findings underscore the utility of NMR chemical shifts as powerful descriptors in QSAR models for predicting the biological behavior of pantoprazole and related PPIs. japsonline.com

NMR DescriptorCorrelated Property
15N-NMR Shift (Benzimidazole N) pKa2, Protein Binding, logP
15N-NMR Shift (Pyridine N) Protein Binding, tmax
Sum of 15N-NMR Shifts Half-life, logP, tmax
Sum of 13C-NMR Shifts Half-life, logP, tmax
Sum of 13C Shifts (Pyridine Moiety) pKa1
Sum of 13C Shifts (Benzimidazole Moiety) Half-life

Table summarizing correlations between NMR chemical shifts and molecular properties for proton pump inhibitors. japsonline.com

Protonation States and their Influence on Molecular Properties

The activity of pantoprazole is critically dependent on its protonation state, which is influenced by the surrounding pH. jnmjournal.org Like other proton pump inhibitors, pantoprazole is a weak base with two key sites for protonation: the pyridine nitrogen (related to pKa1) and the benzimidazole nitrogen (related to pKa2). japsonline.comnih.gov The protonation of the pyridine nitrogen is an essential step for the molecule's accumulation in the acidic environment of the parietal cell canaliculus. impactfactor.orgjapsonline.com A subsequent, second protonation is required to convert the prodrug into its active, thiophilic form, which can then covalently bind to the H+,K+-ATPase. jnmjournal.orgnih.gov

The specific chemical structure of pantoprazole influences its protonation behavior. The difluoromethoxy substitution on its benzimidazole ring exerts a strong electron-withdrawing effect. japsonline.com This reduces the electron density on the N3 nitrogen of the benzimidazole ring, making it less susceptible to protonation compared to other PPIs like omeprazole (B731). japsonline.com This inherent chemical property contributes to pantoprazole's greater acid stability relative to omeprazole, lansoprazole (B1674482), and rabeprazole (B1678785). nih.gov

Theoretical studies have investigated the different protonated forms of pantoprazole and their effects on molecular properties. One such study, examining its properties as a corrosion inhibitor, identified three major protonated species (Form A, C, and E) that are distributed differently depending on the pH of the medium. mdpi.com It was found that protonation strengthened the interactions between pantoprazole molecules. mdpi.com Furthermore, the protonation state was shown to influence the molecule's solubility by affecting its capacity to form hydrogen bonds with surrounding water molecules. mdpi.com

PropertyInfluence of Protonation State
Mechanism of Action Two protonation steps are required for activation to the reactive species. jnmjournal.orgnih.gov
Cellular Accumulation Protonation of the pyridine nitrogen allows the molecule to concentrate in acidic compartments. impactfactor.orgjapsonline.com
Chemical Stability The electron-withdrawing substituent on the benzimidazole ring reduces the ease of protonation, increasing acid stability. japsonline.com
Intermolecular Interactions Protonation strengthens interactions between pantoprazole molecules. mdpi.com
Solubility The capacity to interact with water molecules via hydrogen bonds is dependent on the protonated form. mdpi.com

Table detailing the influence of protonation on various molecular and functional properties of Pantoprazole.

Molecular Interactions of Pantoprazole with Biological Macromolecules in Vitro

Enzyme Inhibition Beyond H+/K+-ATPase (e.g., Dimethylarginine Dimethylaminohydrolase - DDAH)

Beyond its well-established role as an inhibitor of the gastric H+/K+-ATPase, pantoprazole (B1678409) has been investigated for its off-target effects on other enzymes, such as dimethylarginine dimethylaminohydrolase (DDAH). drugbank.com DDAH is a critical enzyme in cardiovascular health, responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase. ahajournals.org Inhibition of DDAH can lead to the accumulation of ADMA, potentially reducing nitric oxide bioavailability. drugbank.comahajournals.org

In vitro studies have been conducted to characterize the inhibitory potential of pantoprazole and other proton pump inhibitors (PPIs) on human DDAH1. nih.govresearchgate.net These studies indicate that at typical clinical plasma concentrations (ranging from 0.1 to 10 µmol/L), pantoprazole is a weak inhibitor, with DDAH1 retaining over 80% of its activity. nih.govnih.gov The inhibition observed is reversible. nih.gov

Further investigations into time-dependent effects, which involved pre-incubating the enzyme with the drug, revealed differences among PPIs. While lansoprazole (B1674482) and rabeprazole (B1678785) showed significant time-dependent inhibition of DDAH1, this effect was not observed for pantoprazole, omeprazole (B731), or esomeprazole (B1671258). nih.gov After a 240-minute incubation with a 60 µmol/L concentration of the inhibitor, pantoprazole only produced a 14% inhibition of DDAH1 activity, further underscoring its comparatively weak effect on this enzyme in vitro. nih.gov Another study noted that while some PPIs showed concentration-dependent inhibition of DDAH, pantoprazole did not follow this pattern. mdpi.com

CompoundEffect on DDAH1 (In Vitro)Key FindingsSource
PantoprazoleWeak, reversible inhibitionAt clinical concentrations (0.1-10 µmol/L), >80% of DDAH1 activity is retained. No significant time-dependent inhibition was observed. nih.govnih.gov
LansoprazoleReversible, time-dependent inhibitionShowed significant inhibition that increased with incubation time (66% activity remaining at 240 min). nih.govnih.gov
RabeprazoleReversible, time-dependent inhibitionShowed the most potent time-dependent inhibition among tested PPIs (25% activity remaining at 240 min). nih.govnih.gov

Protein Binding Mechanisms (e.g., Albumin, In Vitro Studies)

The interaction of pantoprazole with plasma proteins, particularly serum albumin, is a key factor in its pharmacokinetics. In vitro studies using equilibrium dialysis and spectroscopic methods have been employed to quantify this binding, primarily using bovine serum albumin (BSA) as a model protein. scispace.comresearchgate.netresearcher.life These investigations show that pantoprazole binds significantly to albumin.

One detailed in vitro study determined the binding parameters of pantoprazole to BSA at physiological pH (7.4) and temperature (37°C). researchgate.net The results indicated the presence of two classes of binding sites. The high-affinity binding site (site 1) and the low-affinity binding site (site 2) were characterized by distinct association constants (K) and numbers of binding sites (n). researchgate.net Site-specific probe displacement experiments suggested that pantoprazole binds predominantly to site I, also known as the warfarin (B611796) binding site, on the albumin molecule. researchgate.net The primary forces driving this interaction are believed to be van der Waals forces and hydrogen bonds. nih.govresearchgate.net Further computational analysis calculated the binding affinity of the pantoprazole-BSA complex to be -8.0 kcal/mole. scirp.org In a separate in vitro evaluation, the protein binding of pantoprazole was found to be 83.78%.

ParameterValueDescriptionSource
Binding Affinity (Ka1)1.783 ± 0.048 µM-1Association constant for the high-affinity binding site. researchgate.net
Number of Sites (n1)0.60 ± 0.037Number of high-affinity binding sites per albumin molecule. researchgate.net
Binding Affinity (Ka2)0.092 ± 0.033 µM-1Association constant for the low-affinity binding site. researchgate.net
Number of Sites (n2)2.18 ± 0.027Number of low-affinity binding sites per albumin molecule. researchgate.net
Primary Binding SiteSite I (Warfarin site)The main location of pantoprazole binding on the albumin molecule. researchgate.net
Binding Affinity-8.0 kcal/moleCalculated binding affinity for the pantoprazole-BSA complex. scirp.org
Percent Binding83.78%Percentage of pantoprazole bound to BSA in an in vitro model.

In Vitro Enzyme Induction or Inhibition Effects on Metabolic Enzymes (e.g., CYP enzymes)

Inhibition: In vitro studies using human liver microsomes have characterized pantoprazole as a competitive inhibitor of several CYP enzymes. researchgate.netnih.gov It was found to be a competitive inhibitor of CYP2C9 (using diclofenac (B195802) as a substrate) and CYP3A4 (using midazolam as a substrate). researchgate.netnih.gov Its inhibitory effect on CYP2C19, its main metabolizing enzyme, was also competitive. researchgate.netdrugbank.com Compared to other PPIs, pantoprazole was the most potent in vitro inhibitor of CYP2C9. researchgate.net All tested PPIs, including pantoprazole, were found to be poor inhibitors of CYP2D6. researchgate.netnih.gov

Induction: Studies on enzyme induction have been conducted in primary cultured rat hepatocytes. nih.gov These experiments showed that pantoprazole has a lower potential to induce the CYP1A subfamily compared to omeprazole and lansoprazole. nih.gov In contrast, pantoprazole was found to be a more potent inducer of the CYP2B subfamily in this rat model than the other tested PPIs.

EnzymeEffectInhibition Constant (Ki) / IC50System/SubstrateSource
CYP2C19Competitive Inhibition14 - 69 µMHuman Liver Microsomes / S-mephenytoin researchgate.netdrugbank.com
CYP2C9Competitive Inhibition6 µMHuman Liver Microsomes / Diclofenac researchgate.netnih.gov
CYP3A4Competitive Inhibition22 µMHuman Liver Microsomes / Midazolam researchgate.netnih.gov
CYP2D6Weak InhibitionIC50 > 200 µMHuman Liver Microsomes / Bufuralol researchgate.netnih.gov
CYP1AInductionLower potential than omeprazole/lansoprazolePrimary Rat Hepatocytes nih.gov
CYP2BInductionHigher potential than omeprazole/lansoprazolePrimary Rat Hepatocytes

Chemical Aspects of Pharmaceutical Formulation and Stability of Pantoprazole Drug Substance

Stability in Different Solvent Systems and Container Materials

The stability of Pantoprazole(1-) is highly dependent on the pH of the solvent system. It is a weak base with a pKa of approximately 4 and is unstable in acidic solutions, with the rate of degradation increasing as the pH decreases. medscape.commedscape.comoup.com In acidic conditions, Pantoprazole (B1678409) undergoes an acid-catalyzed rearrangement to form a tetracyclic sulfonamide. medscape.com

Conversely, Pantoprazole exhibits greater stability in neutral to alkaline conditions. mdpi.comajrconline.org At ambient temperature, its degradation half-life is about 2.8 hours at pH 5.0, which extends to approximately 220 hours at pH 7.8. fda.gov The optimal stability is observed at a pH of 9. elsevier.es Studies have shown that Pantoprazole is stable for two hours in a dissolution medium at pH 6.8 and in a sodium bicarbonate solution with a pH of 8.5. mdpi.com However, in acidic environments like citrate (B86180) buffer (pH ~4.4) and apple juice (pH 3.26), its degradation is exponential. mdpi.com

The stability of Pantoprazole solutions is also influenced by the container material and storage conditions.

Key Research Findings on Pantoprazole Stability:

Aqueous Solutions: Pantoprazole's stability in aqueous solutions is pH-dependent. medscape.commedscape.comoup.com It degrades rapidly in acidic media but is relatively stable at neutral or alkaline pH. mdpi.comfda.gov

Parenteral Nutrition Units: When added to parenteral nutrition units (PNU) with a pH range of 6.0 to 6.5, less than 80% of the added Pantoprazole was detectable after 6 hours, and the concentration dropped to less than 50% at 24 hours. elsevier.esrevistafarmaciahospitalaria.es This was accompanied by a color change in the PNU to a yellowish hue. elsevier.es

Saline and Dextrose Solutions: In 0.9% sodium chloride (NS), Pantoprazole at concentrations of 0.4 and 0.8 mg/mL is stable for 3 days at room temperature (20°C to 25°C) and for 28 days when refrigerated (2°C to 8°C) in PVC minibags. nih.govresearchgate.net In 5% dextrose in water (D5W), a 0.4 mg/mL solution is stable for 2 days at room temperature and 14 days under refrigeration, while a 0.8 mg/mL solution is stable for 3 days at room temperature and 28 days under refrigeration. nih.govresearchgate.net

Container Materials: Pantoprazole sodium at 4 mg/mL is stable for 3 days in glass vials at room temperature and for 28 days in polypropylene (B1209903) syringes when refrigerated. nih.govresearchgate.net

Interactive Data Table: Stability of Pantoprazole(1-) in Various Conditions

ConcentrationSolvent/DiluentContainerTemperatureStability Duration
4 mg/mL0.9% Sodium ChloridePolypropylene Syringes3–5 °C or 23–25 °CAt least 96 hours oup.com
4 mg/mL-Glass Vials20°C to 25°C3 days nih.govresearchgate.net
4 mg/mL-Polypropylene Syringes2°C to 8°C28 days nih.govresearchgate.net
0.4 mg/mL5% Dextrose in Water (D5W)PVC Minibags20°C to 25°C2 days nih.govresearchgate.net
0.4 mg/mL5% Dextrose in Water (D5W)PVC Minibags2°C to 8°C14 days nih.govresearchgate.net
0.8 mg/mL5% Dextrose in Water (D5W)PVC Minibags20°C to 25°C3 days nih.govresearchgate.net
0.8 mg/mL5% Dextrose in Water (D5W)PVC Minibags2°C to 8°C28 days nih.govresearchgate.net
0.4 mg/mL0.9% Sodium Chloride (NS)PVC Minibags20°C to 25°C3 days nih.govresearchgate.net
0.4 mg/mL0.9% Sodium Chloride (NS)PVC Minibags2°C to 8°C28 days nih.govresearchgate.net
0.8 mg/mL0.9% Sodium Chloride (NS)PVC Minibags20°C to 25°C3 days nih.govresearchgate.net
0.8 mg/mL0.9% Sodium Chloride (NS)PVC Minibags2°C to 8°C28 days nih.govresearchgate.net
0.16 - 0.80 mg/mL5% Dextrose in Water (D5W)PVC Minibags4°C11 days nih.gov
0.16 - 0.80 mg/mL0.9% Sodium Chloride (NS)PVC Minibags4°C20 days nih.gov

Chemical Compatibility with Pharmaceutical Excipients

Due to its acid-labile nature, Pantoprazole is incompatible with conventional acidic gastro-resistant coating polymers. europa.eu This necessitates the use of an isolating sub-coating to protect the drug substance. europa.eu The selection of excipients is critical to maintain the stability of Pantoprazole.

Commonly used excipients in Pantoprazole formulations include:

Fillers: Mannitol and lactose (B1674315) are often used as fillers. europa.eunih.gov Mannitol was chosen as a filler for the inner phase of the granulate. europa.eu

Disintegrants: Crospovidone is used as a disintegrant. europa.eu

Binders: Povidone serves as a binder. europa.eu

Alkalinizing Agents: Sodium carbonate is added to increase the pH and prevent discoloration of the active ingredient. europa.eu

Lubricants: Calcium stearate (B1226849) acts as a lubricant. europa.eu

Film Formers: Hypromellose (Hydroxypropyl methylcellulose) is used as a film former for the sub-coating. europa.eu

Compatibility studies have shown no chemical interaction between Pantoprazole and excipients like lactose and microcrystalline cellulose (B213188) (MCC). nih.govresearchgate.net Fourier-transform infrared (FT-IR) and differential scanning calorimetry (DSC) studies have confirmed the absence of interactions between Pantoprazole and various excipients, making them suitable for formulation. researchgate.netactascientific.com

Interactive Data Table: Excipients Used in Pantoprazole Formulations

ExcipientFunctionReference
MannitolFiller europa.eu
CrospovidoneDisintegrant europa.eu
Sodium CarbonateAlkalinizing Agent europa.eu
Povidone K90Binder europa.eu
Calcium StearateLubricant europa.eu
HypromelloseFilm Former (sub-coating) europa.eu
Povidone K25Adhesion Enhancer europa.eu
Titanium DioxideColorant europa.eu
Yellow Iron OxideColorant europa.eu
Methacrylic acid-ethyl acrylate (B77674) copolymer (1:1)Enteric Coating europa.eu
Sodium Lauryl SulfateSurfactant europa.eu
Polysorbate 80Surfactant europa.eu
Triethyl CitratePlasticizer europa.eu
Microcrystalline CelluloseDiluent
Lactose AnhydrousDiluent

Solid-State Chemistry: Crystalline and Amorphous Forms, and Interconversion

Pantoprazole sodium can exist in both crystalline and amorphous forms. ijpsjournal.comlibretexts.org The crystalline form is more stable and organized, but it has lower solubility compared to the amorphous form. ijpsjournal.com The amorphous form, lacking a defined crystalline lattice, has higher molecular mobility and free energy, leading to increased solubility and a faster dissolution rate. ijpsjournal.com

Crystalline Forms: Pantoprazole sodium is known to exist in several polymorphic and hydrated forms. cbg-meb.nlgoogle.com The most common are the monohydrate and sesquihydrate forms. cbg-meb.nlgoogle.comresearchgate.net Pantoprazole sodium sesquihydrate is a white to off-white crystalline powder that is freely soluble in water. fda.govsfda.gov.sa The crystal structure of pantoprazole sodium sesquihydrate Form I has been determined to be in the space group Pbca. imsa.educambridge.orgresearchgate.net Numerous other crystalline forms (Forms II, IV, V, VI, VIII, IX, X, XI, XII, XIII, XIV, XV, XVI, XVII, XVIII, XIX, and XX) and solvates have also been identified. google.comgoogle.com

Amorphous Form: The amorphous form of Pantoprazole offers the advantage of enhanced solubility and dissolution rate, which can potentially improve its bioavailability. ijpsjournal.com

Interconversion: The conversion of crystalline Pantoprazole to its amorphous form can be achieved through several methods, including:

Spray Drying: A solution of Pantoprazole is atomized into fine droplets and rapidly dried, preventing the molecules from arranging into a crystalline structure. ijpsjournal.com

Solvent Evaporation: Pantoprazole is dissolved in a volatile solvent, which is then evaporated under controlled conditions to leave behind the amorphous solid. ijpsjournal.com

Freeze Drying (Lyophilization): A frozen solution of Pantoprazole undergoes sublimation of the solvent under a vacuum, resulting in an amorphous form. This method is suitable for heat-sensitive drugs like Pantoprazole. ijpsjournal.com

Conversely, the amorphous form can be less thermodynamically stable and may recrystallize over time. ijpsjournal.com Proper formulation and storage conditions are crucial to maintain the amorphous state. ijpsjournal.com It has been noted that the monohydrate and another form, Form A, are not physically stable and can convert to the more stable Form B in a saturated solution or at high relative humidity. researchgate.netnih.gov

Emerging Research Avenues in Pantoprazole Chemical and Biochemical Research

Development of Novel Synthetic Routes

The synthesis of pantoprazole (B1678409) typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation of the resulting thioether. nih.gov Researchers are actively exploring more efficient and environmentally friendly synthetic methodologies.

Another approach involves improving the synthesis of key intermediates. For example, a method for synthesizing the pantoprazole intermediate 4-difluoromethoxyacetanilide has been developed using a high-pressure enclosing technology. patsnap.com This process utilizes acetaminophen (B1664979) and chlorodifluoromethane (B1668795) in water, offering a potentially more cost-effective and less hazardous alternative to existing methods that use more expensive or toxic solvents. patsnap.com

The choice of oxidizing agent for converting the thioether intermediate to the final sulfoxide (B87167) is also a subject of investigation. While sodium hypochlorite (B82951) is commonly used due to its low cost, other reagents like hydrogen peroxide with metal oxide catalysts, peracids, and N-bromosuccinamide have been explored to optimize the selective oxidation process. nih.gov

Advanced Spectroscopic Characterization of Intermediates

A thorough understanding of the reaction intermediates and potential byproducts is crucial for optimizing the synthesis of pantoprazole and ensuring the purity of the final product. Advanced spectroscopic techniques are indispensable for this purpose.

The characterization of pantoprazole-related compounds and potential impurities often involves a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of intermediates and byproducts. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of compounds, aiding in their identification. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps identify functional groups, while UV spectroscopy is used to determine the maximum absorption wavelength (λmax), which is a key parameter for identification and quantification. nih.govnih.gov

X-ray Powder Diffraction (XRPD): This technique is essential for characterizing the different crystalline forms (polymorphs) and solvates of pantoprazole sodium. google.comgoogle.com Different forms can exhibit distinct PXRD patterns with characteristic peaks at specific 2θ angles. google.com

For instance, detailed spectroscopic analysis has been used to identify and characterize various related compounds (RCs) of pantoprazole sodium, such as the sulfone (an overoxidation product), the thioether intermediate, and methylation byproducts. nih.gov These characterization efforts are vital for establishing reference standards and ensuring the quality of the active pharmaceutical ingredient. nih.gov

Refined Computational Models for Predicting Molecular Behavior

Computational modeling has become a powerful tool in pharmaceutical research, offering insights into the molecular properties and behavior of drugs like pantoprazole. These models complement experimental data and can help predict various characteristics, from molecular reactivity to pharmacokinetic properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.combiomedgrid.com Studies have employed DFT to:

Analyze the relationship between the molecular structure of pantoprazole and its properties. mdpi.com

Calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecule. biomedgrid.com For pantoprazole, a large HOMO-LUMO gap has been found, suggesting high kinetic stability and low chemical reactivity. biomedgrid.com

Create molecular electrostatic potential maps to predict sites for electrophilic and nucleophilic attack. biomedgrid.com

Molecular Docking and Dynamics Simulations: These computational techniques are used to predict the binding interactions between a ligand (like pantoprazole) and a protein target.

Molecular docking studies have been used to investigate the binding of pantoprazole to various proteins, including its primary target, the H+/K+-ATPase, as well as other potential targets. scirp.orgfrontiersin.org These studies can predict the binding affinity and the specific amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, helping to assess the stability of the binding interaction. frontiersin.org Recent research has used MD simulations to confirm the stable binding of pantoprazole to potential non-gastric targets. frontiersin.org

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.netnih.gov These models can be used to:

Predict the pharmacokinetic profile of pantoprazole in different patient populations. researchgate.net

Investigate the impact of genetic polymorphisms, such as those in the CYP2C19 enzyme which is involved in pantoprazole metabolism, on drug exposure. researchgate.net

Interactive Table: Computational Methods in Pantoprazole Research

Computational MethodApplication in Pantoprazole ResearchKey Findings
Density Functional Theory (DFT) Investigating electronic structure and reactivity.Pantoprazole has a large HOMO-LUMO gap, indicating high kinetic stability. biomedgrid.com
Molecular Docking Predicting binding interactions with protein targets.Has been used to study binding to H+/K+-ATPase and other potential targets like TOPK and EGFR. scirp.orgfrontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations Assessing the stability of protein-ligand complexes.Confirmed stable binding of pantoprazole to potential non-gastric targets. frontiersin.org
PBPK Modeling Simulating pharmacokinetic properties.Used to predict the influence of CYP2C19 genetic variations on pantoprazole metabolism. researchgate.net

Exploration of Non-Gastric Biochemical Targets at the Molecular Level

While the primary therapeutic action of pantoprazole is mediated through the inhibition of the gastric proton pump, recent research has uncovered interactions with other biochemical targets, suggesting potential for repurposing or understanding off-target effects.

T-cell-originated protein kinase (TOPK): Structure-based virtual screening of an FDA-approved drug database identified pantoprazole as a potential inhibitor of TOPK, a kinase that is highly expressed in some cancer cells and promotes tumor growth. nih.govoncotarget.com Subsequent in vitro and in vivo studies have shown that:

Pantoprazole can directly bind to and inhibit the activity of TOPK. nih.gov

The binding of pantoprazole to TOPK was found to be even stronger than that of a known TOPK inhibitor. nih.gov

Inhibition of TOPK by pantoprazole has been shown to suppress the growth of colorectal cancer cells. nih.govoncotarget.com

Epidermal Growth Factor Receptor (EGFR): Network toxicology studies combined with molecular docking have explored the potential mechanisms behind adverse effects associated with long-term PPI use, such as osteoporosis. frontiersin.org These studies have identified EGFR as a potential key regulatory gene and target for pantoprazole. frontiersin.org Molecular docking and dynamics simulations suggest a stable binding interaction between pantoprazole and EGFR. frontiersin.org

Other Potential Interactions:

Bovine Serum Albumin (BSA): In vitro studies using UV spectroscopy and computational modeling have investigated the protein binding kinetics of pantoprazole with BSA, a model protein for studying drug-protein interactions in the bloodstream. scirp.org

Urease: Some pantoprazole derivatives have been synthesized and evaluated for their inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori. researchgate.net

These emerging areas of research highlight the continued scientific interest in pantoprazole beyond its established clinical use. The development of more efficient synthetic methods, coupled with advanced analytical and computational techniques, is providing a deeper understanding of its chemical and biochemical properties. Furthermore, the exploration of non-gastric molecular targets opens up new avenues for investigating the broader pharmacological profile of this widely used drug.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.